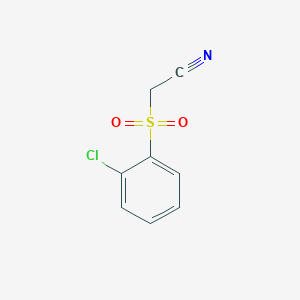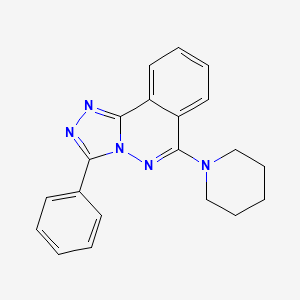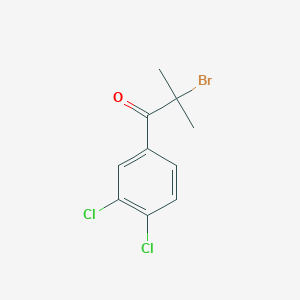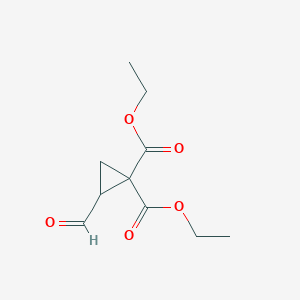
Diethyl 2-formyl-1,1-cyclopropanedicarboxylate
Descripción general
Descripción
Diethyl 2-formyl-1,1-cyclopropanedicarboxylate (DEFC) is a bicyclic compound with a cyclopropane ring and a formyl group. It has a molecular formula of C10H14O5 and an average mass of 214.215 Da .
Molecular Structure Analysis
The DEFC molecule contains a total of 29 bonds. There are 15 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 three-membered ring, 2 esters (aliphatic), and 1 aldehyde (aliphatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of DEFC, such as its density, melting point, and boiling point, are not explicitly mentioned in the search results. Its molecular weight is 214.21 g/mol.Aplicaciones Científicas De Investigación
Synthesis of α-Pyrones
Diethyl 2-formylcyclopropane-1,1-dicarboxylate: is utilized in the synthesis of α-pyrones . α-Pyrones are important heterocyclic compounds that serve as core structures in various natural products and pharmaceuticals. The compound’s reactivity allows for the formation of α-pyrones through a series of organic transformations, which are valuable in medicinal chemistry for their biological activities.
Ring-Opening Addition Reactions
This compound participates in ring-opening addition reactions with nucleophilic reagents . Such reactions are fundamental in organic synthesis, allowing for the construction of complex molecules from simpler ones. The ring strain in the cyclopropane moiety of the compound makes it a suitable candidate for these types of reactions.
Preparation of α-Diazo-β-Ketoesters
Diethyl 2-formylcyclopropane-1,1-dicarboxylate: may be used in the preparation of α-diazo-β-ketoesters . These intermediates are versatile in synthetic chemistry and can lead to a variety of products, including cyclopropanes, cycloheptenes, and even ylides, depending on the reaction conditions.
Safety and Hazards
Propiedades
IUPAC Name |
diethyl 2-formylcyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLAEDWMBJEXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336432 | |
| Record name | Diethyl 2-formyl-1,1-cyclopropanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-formyl-1,1-cyclopropanedicarboxylate | |
CAS RN |
882-85-9 | |
| Record name | Diethyl 2-formyl-1,1-cyclopropanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




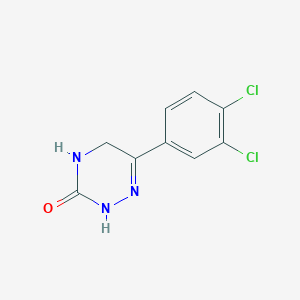

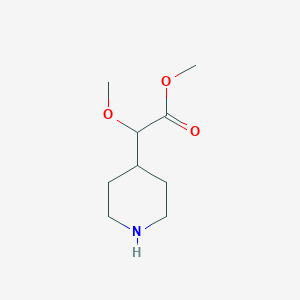
![(4,8-Dimethoxynaphthalene-1,5-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B1661044.png)

![4-[Ethoxy(imino)methyl]benzoic acid](/img/structure/B1661048.png)
![2,7-Diphenyl-3-oxa-1,6,8-triazaspiro[4.4]nona-1,6,8-trien-9-amine](/img/structure/B1661049.png)

